o-Tolyl chloroformate
Overview
Description
Mechanism of Action
Target of Action
o-Tolyl chloroformate is a reactive organic compound that belongs to the class of chloroformates . Chloroformates are formally esters of chloroformic acid . The primary targets of this compound are organic compounds with functional groups such as amines, alcohols, and carboxylic acids . These functional groups react with this compound to form carbamates, carbonate esters, and mixed anhydrides respectively .
Mode of Action
The mode of action of this compound involves its reaction with these functional groups. For example, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the hydrochloric acid (HCl) produced during the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of carbamates, carbonate esters, and mixed anhydrides . These compounds play various roles in biochemical processes, including the regulation of enzyme activity, signal transduction, and cellular metabolism.
Result of Action
The result of this compound’s action is the formation of carbamates, carbonate esters, and mixed anhydrides . These compounds can have various effects at the molecular and cellular levels, depending on their specific structures and the biochemical pathways in which they are involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of moisture . In particular, chloroformates are known to degrade in moist air , which could influence the efficacy of this compound in certain environments.
Biochemical Analysis
Biochemical Properties
o-Tolyl chloroformate is known to readily react with primary and secondary amines to produce the corresponding carbamates. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the carbonyl carbon of the chloroformate group, displacing the chloride ion.
Molecular Mechanism
The molecular mechanism of this compound involves a nucleophilic acyl substitution reaction. In this reaction, the amine nitrogen attacks the carbonyl carbon of the chloroformate group, displacing the chloride ion. This reaction can lead to the formation of carbamates when this compound reacts with amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolyl chloroformate can be synthesized through the reaction of o-toluidine with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C7H7NH2+COCl2→C8H7ClO2+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of phosgene, a highly toxic gas, and the use of appropriate safety measures to prevent exposure.
Chemical Reactions Analysis
Types of Reactions: o-Tolyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification Reactions: It reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: It reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Reacts to form carbamates in the presence of a base.
Alcohols: Reacts to form carbonate esters in the presence of a base.
Carboxylic Acids: Reacts to form mixed anhydrides in the presence of a base.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
o-Tolyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Biochemistry: It is used in the modification of biomolecules for research purposes.
Comparison with Similar Compounds
- p-Tolyl chloroformate
- Phenyl chloroformate
- Methyl chloroformate
Comparison:
- o-Tolyl chloroformate has a methyl group at the ortho position, which can influence its reactivity and steric properties compared to p-tolyl chloroformate, which has the methyl group at the para position.
- Phenyl chloroformate lacks the methyl group, making it less sterically hindered and potentially more reactive.
- Methyl chloroformate is a simpler compound with a smaller alkyl group, affecting its volatility and reactivity .
Properties
IUPAC Name |
(2-methylphenyl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFLCWYDZJJMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172966 | |
Record name | o-Tolyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19358-42-0 | |
Record name | 2-Methylphenyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19358-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Tolyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019358420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Tolyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-tolyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | o-Tolyl chloroformate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5EG78Y95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.